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Introduction
TP-238 is a potent and selective chemical probe that targets the bromodomains of Cat Eye

Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger

Transcription Factor (BPTF).[1] Both CECR2 and BPTF are crucial components of distinct ATP-

dependent chromatin remodeling complexes that play fundamental roles in regulating gene

expression.[2][3][4] By binding to acetylated lysine residues on histones, these bromodomain-

containing proteins are recruited to specific genomic loci, where they modulate chromatin

structure to be more accessible for transcription.[2][5]

CECR2 is a key component of the CECR2-containing remodeling factor (CERF) complex,

which is vital for processes such as neurulation.[2][3][6][7] BPTF is the central subunit of the

Nucleosome Remodeling Factor (NURF) complex, which is essential for T cell homeostasis

and has been implicated in the activation of oncogenic signaling pathways.[4][8]

Inhibition of these bromodomains with TP-238 provides a powerful tool to investigate the

dynamic processes of chromatin remodeling and transcriptional regulation in living cells. These

application notes provide detailed protocols for live-cell imaging experiments designed to

elucidate the cellular consequences of TP-238 treatment.
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To visualize the mechanism of action of TP-238 and the experimental approaches to study its

effects, the following diagrams illustrate the key concepts.
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Caption: Mechanism of TP-238 in inhibiting chromatin remodeling.
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Live-Cell Imaging Experimental Workflow

1. Cell Culture
(e.g., with fluorescent reporters)

2. TP-238 Treatment
(Dose-response and time-course)

3. Live-Cell Imaging
(Confocal / TIRF / FLIM)

4. Image Acquisition
(Time-lapse)

5. Quantitative Data Analysis
(e.g., intensity, localization, dynamics)

6. Interpretation of Results

Click to download full resolution via product page

Caption: General workflow for live-cell imaging with TP-238.

Data Presentation
The following tables summarize hypothetical quantitative data from live-cell imaging

experiments with TP-238 treatment.

Table 1: Effect of TP-238 on Chromatin Compaction using FLIM-FRET
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Treatment
H2B-EGFP
Fluorescence
Lifetime (ns)

FRET Efficiency
(%)

Chromatin State

Vehicle (DMSO) 2.2 ± 0.1 15.4 ± 2.1 Decondensed

TP-238 (1 µM, 6h) 2.4 ± 0.1 7.7 ± 1.8 Condensed

TP-238 (5 µM, 6h) 2.5 ± 0.2 3.8 ± 1.5 Highly Condensed

Table 2: Effect of TP-238 on Transcription Factor Dynamics (FRAP Analysis)

Treatment Mobile Fraction (%) Half-life of Recovery (s)

Vehicle (DMSO) 85 ± 5 15 ± 2

TP-238 (1 µM, 24h) 60 ± 7 35 ± 4

TP-238 (5 µM, 24h) 45 ± 6 50 ± 5

Table 3: Effect of TP-238 on Reporter Gene Expression

Treatment
Mean Fluorescence
Intensity (a.u.)

Percentage of Expressing
Cells (%)

Vehicle (DMSO) 1500 ± 200 80 ± 5

TP-238 (1 µM, 48h) 800 ± 150 45 ± 7

TP-238 (5 µM, 48h) 400 ± 100 20 ± 4

Experimental Protocols
Protocol 1: Live-Cell Imaging of Chromatin Compaction
using FLIM-FRET
This protocol allows for the quantitative analysis of chromatin compaction in living cells upon

TP-238 treatment by measuring Förster Resonance Energy Transfer (FRET) between

fluorescently tagged histones.[9][10][11][12]
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Materials:

HeLa cells stably co-expressing H2B-EGFP and H2B-mCherry

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

Glass-bottom imaging dishes

TP-238 (stock solution in DMSO)

Live-cell imaging medium (e.g., phenol red-free DMEM)

Confocal microscope equipped with a pulsed laser, time-correlated single-photon counting

(TCSPC) system for Fluorescence Lifetime Imaging Microscopy (FLIM) and an

environmental chamber (37°C, 5% CO₂)

Procedure:

Cell Seeding: Seed HeLa cells co-expressing H2B-EGFP and H2B-mCherry in glass-bottom

imaging dishes at a density that will result in 60-70% confluency on the day of imaging.

TP-238 Treatment: The following day, replace the culture medium with fresh live-cell imaging

medium containing the desired concentration of TP-238 or vehicle (DMSO). Incubate the

cells for the desired duration (e.g., 6, 12, or 24 hours) in the environmental chamber.

FLIM Imaging:

Mount the imaging dish on the microscope stage within the environmental chamber.

Identify a field of view with healthy, adherent cells.

Excite the EGFP donor fluorophore using a pulsed laser (e.g., 488 nm).

Collect the fluorescence emission from EGFP using the TCSPC system.

Acquire FLIM data for a sufficient number of photons to generate a robust fluorescence

lifetime decay curve.
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Data Analysis:

Analyze the FLIM data using appropriate software to determine the fluorescence lifetime

of EGFP in each pixel of the image.

Calculate the FRET efficiency based on the reduction in the donor's fluorescence lifetime

in the presence of the acceptor.

Compare the FRET efficiency between vehicle- and TP-238-treated cells to quantify

changes in chromatin compaction.

Protocol 2: Analysis of Transcription Factor Dynamics
using FRAP
This protocol measures the mobility of a fluorescently tagged transcription factor that is

downstream of a CECR2/BPTF-regulated pathway to assess changes in its chromatin binding

dynamics following TP-238 treatment.

Materials:

Cells stably expressing a GFP-tagged transcription factor of interest (e.g., GFP-c-MYC)

Appropriate cell culture medium and supplements

Glass-bottom imaging dishes

TP-238 (stock solution in DMSO)

Live-cell imaging medium

Confocal microscope with a high-power laser for photobleaching and an environmental

chamber

Procedure:

Cell Preparation: Seed cells expressing the GFP-tagged transcription factor in glass-bottom

imaging dishes and grow to 60-70% confluency.
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Inhibitor Treatment: Treat the cells with TP-238 or vehicle for the desired time.

FRAP Imaging:

Place the dish on the microscope stage within the environmental chamber.

Acquire a few pre-bleach images of a selected cell nucleus.

Use a high-intensity laser to photobleach a defined region of interest (ROI) within the

nucleus.

Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery

of fluorescence in the bleached ROI.

Data Analysis:

Measure the fluorescence intensity in the bleached ROI over time.

Correct for photobleaching during image acquisition.

Normalize the fluorescence recovery curve.

Fit the curve to a mathematical model to determine the mobile fraction and the half-life of

recovery.[13][14][15]

Protocol 3: Monitoring Transcriptional Activity with a
Reporter Gene Assay
This protocol utilizes a fluorescent reporter gene system to visualize and quantify changes in

the transcriptional activity of a target gene regulated by CECR2 or BPTF.[16][17]

Materials:

Cells stably transfected with a reporter construct (e.g., a promoter of a CECR2/BPTF target

gene driving the expression of a fluorescent protein like GFP or mCherry).

Cell culture medium and supplements.
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Multi-well imaging plates.

TP-238 (stock solution in DMSO).

Live-cell imaging medium.

High-content imaging system or automated fluorescence microscope with an environmental

chamber.

Procedure:

Cell Seeding: Plate the reporter cell line in a multi-well imaging plate.

Treatment: Treat the cells with a range of TP-238 concentrations or vehicle.

Time-Lapse Imaging:

Place the plate in the imaging system's environmental chamber.

Acquire images of the fluorescent reporter signal at regular intervals over a prolonged

period (e.g., 24-72 hours).

Image Analysis:

Use image analysis software to segment individual cells and quantify the mean

fluorescence intensity per cell at each time point.

Determine the percentage of cells expressing the fluorescent reporter above a defined

threshold.

Plot the changes in fluorescence intensity and the percentage of positive cells over time

for each treatment condition.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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